molecular formula C10H20N2O4 B3049277 (R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid CAS No. 2007915-76-4

(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid

Cat. No. B3049277
CAS RN: 2007915-76-4
M. Wt: 232.28
InChI Key: SJHUKHWDMTTYMY-LURJTMIESA-N
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Description

“®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” is a compound with the CAS Number: 75638-15-2 . It is a white to off-white solid at room temperature . It is used in the synthesis of dipeptides .


Synthesis Analysis

The synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are similar to the requested compound, involves the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . These Boc-AAILs were used as starting materials in dipeptide synthesis .


Chemical Reactions Analysis

Boc-AAILs were used in dipeptide synthesis with commonly used coupling reagents . The coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .


Physical And Chemical Properties Analysis

“®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” has a molecular weight of 207.23 . It is a white to off-white solid at room temperature .

Scientific Research Applications

Renin Inhibitors in Medicinal Chemistry

  • Research by Thaisrivongs et al. (1987) focused on the synthesis of a compound closely related to (R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, used as an intermediate in the preparation of renin inhibitory peptides. These peptides are potent inhibitors of human plasma renin, suggesting applications in the treatment of hypertension and related cardiovascular diseases (Thaisrivongs et al., 1987).

Diastereoselective Alkylation in Organic Chemistry

  • Estermann and Seebach (1988) explored the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position, a process that is critical in the synthesis of enantiomerically pure amino acids, including derivatives of this compound (Estermann & Seebach, 1988).

Synthesis of Microsporin B

  • Swaroop et al. (2014) worked on the synthesis of microsporin B, an unusual amino acid residue, utilizing derivatives of this compound as key fragments. This indicates potential applications in the production of unique bioactive compounds (Swaroop et al., 2014).

Baker’s Yeast Reduction in Biochemistry

  • Hashiguchi et al. (1992) utilized a Baker's yeast reduction of N-tert-butoxycarbonyl protected methyl 4-amino-3-oxobutanoates, which yielded biologically active substances. This showcases the potential of using this compound in biochemical pathways and synthesis (Hashiguchi et al., 1992).

Chemoenzymatic Synthesis in Pharmaceutical Chemistry

  • Andruszkiewicz, Barrett, and Silverman (1990) demonstrated the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids, which are closely related to this compound. Such syntheses are crucial in developing pharmaceutical compounds (Andruszkiewicz et al., 1990).

Safety and Hazards

The compound “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” has been associated with hazard statements H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

The use of Boc-AAILs in organic synthesis, particularly in peptide synthesis, is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is a potential future direction .

properties

IUPAC Name

(2R)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-9(2,3)16-8(15)12-10(4,5)6(11)7(13)14/h6H,11H2,1-5H3,(H,12,15)(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHUKHWDMTTYMY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229276
Record name D-Valine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2007915-76-4
Record name D-Valine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007915-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Valine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
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(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
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(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
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(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
Reactant of Route 6
(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid

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